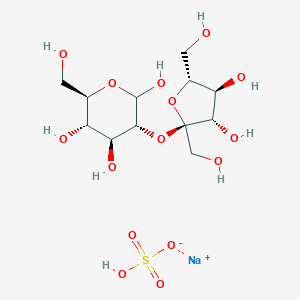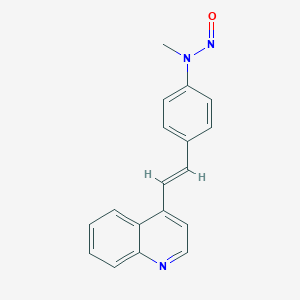![molecular formula C14H8ClN3S B232137 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been suggested that it exerts its neuroprotective effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of both gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects.
实验室实验的优点和局限性
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be investigated further.
未来方向
There are several future directions for the study of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity and side effects. Finally, more research is needed to optimize its synthesis method and develop more efficient synthetic routes.
In conclusion, 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential applications and optimize its synthesis method.
合成方法
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction results in the formation of 1,2,4-triazole ring, which is then cyclized to form the thiazepine ring. The final product is obtained by chlorination of the thiazepine ring using thionyl chloride. Other methods for the synthesis of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine have also been reported in the literature.
科学研究应用
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C14H8ClN3S |
|---|---|
分子量 |
285.8 g/mol |
IUPAC 名称 |
9-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),8,10,14,16-octaene |
InChI |
InChI=1S/C14H8ClN3S/c15-9-5-6-12-10(7-9)14-17-16-8-18(14)11-3-1-2-4-13(11)19-12/h1-8H |
InChI 键 |
WZZHWHYIRLPEQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)